molecular formula C17H17ClN4OS B6476709 1-(2-chlorophenyl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea CAS No. 2640830-89-1

1-(2-chlorophenyl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea

Cat. No.: B6476709
CAS No.: 2640830-89-1
M. Wt: 360.9 g/mol
InChI Key: MTTQABGIAYAVLG-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a pyrazole ring, and a thiophene ring

Preparation Methods

The synthesis of 1-(2-chlorophenyl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole and thiophene intermediates, followed by their coupling with the chlorophenyl group. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

1-(2-chlorophenyl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-chlorophenyl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(2-chlorophenyl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea: Similar structure but with a different position of the chlorine atom on the phenyl ring.

    1-(2-chlorophenyl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)furan-2-yl]ethyl}urea: Similar structure but with a furan ring instead of a thiophene ring.

    1-(2-chlorophenyl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)benzene-2-yl]ethyl}urea: Similar structure but with a benzene ring instead of a thiophene ring

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4OS/c1-22-11-12(10-20-22)16-7-6-13(24-16)8-9-19-17(23)21-15-5-3-2-4-14(15)18/h2-7,10-11H,8-9H2,1H3,(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTQABGIAYAVLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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